BENGHE Foundational & Exploratory

Check Availability & Pricing

Trpc6-IN-2: An In-Depth Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trpc6-IN-2

Cat. No.: B12407108

For research use only. Not for use in human, therapeutic, or diagnostic applications.

This technical guide provides a comprehensive overview of Trpc6-IN-2, a novel benzimidazole
derivative identified as a potent and selective inhibitor of the Transient Receptor Potential
Canonical 6 (TRPCB6) channel. This document is intended for researchers, scientists, and drug
development professionals interested in the mechanism of action and potential therapeutic
applications of TRPCG6 inhibitors.

Introduction to TRPC6

The Transient Receptor Potential Canonical 6 (TRPCG6) is a non-selective cation channel
permeable to Ca2+ and Na+ that is a member of the transient receptor potential (TRP) family of
ion channels.[1] TRPCE6 is expressed in various tissues, including the kidneys, heart, lungs,

and brain, and plays a crucial role in a multitude of physiological processes.[1] Dysregulation of
TRPC6 activity has been implicated in the pathogenesis of numerous diseases, including focal
segmental glomerulosclerosis (FSGS), cardiac hypertrophy, pulmonary hypertension, and
certain types of cancer.[1][2] This makes TRPC6 an attractive therapeutic target for the

development of novel inhibitors.

Trpc6-IN-2: A Novel TRPCG6 Inhibitor

Trpc6-IN-2 is a benzimidazole derivative that has been identified as an inhibitor of the TRPC6
protein.[3] Its discovery is detailed in the patent WO2019079578, which describes a series of
benzimidazole compounds for the treatment of diseases modulated by TRPC6 activity.
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Chemical Properties
Property Value

3-Pyridinecarbonitrile, 6-[[2-[(3R,4S)-3-amino-4-
Chemical Name fluoro-1-piperidinyl]-4,6-dichloro-1H-
benzimidazol-1-yljmethyl]-

Molecular Formula C19H17CI2FN6
Molecular Weight 419.28 g/mol
CAS Number 2308595-83-5

Quantitative Data

While Trpc6-IN-2 is confirmed as a TRPC6 inhibitor, specific quantitative data such as its IC50
value are not publicly available in the current literature. However, for the purpose of
comparison and to provide context for the potency of similar compounds, the following table
includes data for other known TRPC6 inhibitors.

Compound Target(s) IC50 Value Reference
TRPC3/6-IN-2 TRPC3/TRPC6 16 nM /29.8 nM

SAR7334 TRPC6 7.9 nM

Bl 749327 TRPC6 13 nM

DS88790512 TRPC6 11 nM

Mechanism of Action

The primary mechanism of action of Trpc6-IN-2 is the inhibition of the TRPC6 ion channel.
TRPC6 channels are key components of cellular signaling pathways that are activated by G-
protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

TRPC6 Signaling Pathway

Activation of GPCRs or RTKs leads to the activation of phospholipase C (PLC). PLC then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
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1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates the
TRPC6 channel, leading to an influx of Ca2+ into the cell. This increase in intracellular calcium
concentration triggers a cascade of downstream signaling events that can lead to cellular
responses such as cell proliferation, migration, and hypertrophy.

By inhibiting the TRPC6 channel, Trpc6-IN-2 is expected to block this DAG-mediated influx of
calcium, thereby attenuating the downstream signaling pathways that contribute to disease
pathology.
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Caption: Simplified TRPC6 signaling pathway and the inhibitory action of Trpc6-IN-2.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds like Trpc6-IN-2 on the
TRPC6 channel is a calcium flux assay. This is often performed using a high-throughput
screening system such as the FLIPR® (Fluorometric Imaging Plate Reader).

TRPC6 Calcium Flux Assay using FLIPR®

This protocol provides a general workflow for assessing the inhibitory effect of a test compound
on TRPC6 channels expressed in a suitable host cell line (e.g., HEK293 cells).

Materials:

o HEK293 cells stably expressing human TRPC6
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e Cell culture medium (e.g., DMEM with 10% FBS)

e Assay buffer (e.g., HBSS with 20 mM HEPES)

e FLIPR® Calcium 6 Assay Kit

e TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
e Test compound (Trpc6-IN-2)

o 384-well black-walled, clear-bottom cell culture plates
Procedure:

o Cell Plating:

o Seed the TRPC6-expressing HEK293 cells into 384-well plates at a density that will result
in a confluent monolayer on the day of the assay.

o Incubate the plates overnight at 37°C in a 5% CO2 incubator.
e Dye Loading:

o Prepare the FLIPR® Calcium 6 dye loading buffer according to the manufacturer's
instructions.

o Remove the cell culture medium from the plates and add the dye loading buffer to each
well.

o Incubate the plates for 1-2 hours at 37°C, protected from light.

o Compound Addition:
o Prepare serial dilutions of the test compound (Trpc6-IN-2) in the assay buffer.
o Add the diluted compound to the appropriate wells of the cell plate.

o Include wells with vehicle control (e.g., DMSO) and a known TRPCS6 inhibitor as a positive
control.
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o Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at
room temperature.

e Agonist Stimulation and Data Acquisition:

o Prepare the TRPC6 agonist (e.g., OAG) in the assay buffer at a concentration that elicits a
submaximal response (e.g., EC80).

o Place the cell plate and the agonist plate into the FLIPR® instrument.

o Initiate the assay protocol on the FLIPR® instrument. The instrument will add the agonist
to the wells and simultaneously measure the change in fluorescence intensity over time.

o Data Analysis:
o The fluorescence signal is proportional to the intracellular calcium concentration.

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Plot the percentage of inhibition against the log concentration of the test compound and fit
the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: General workflow for a TRPCG6 calcium flux assay using the FLIPR® system.
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Conclusion

Trpc6-IN-2 represents a promising new tool for the investigation of TRPC6 channel function
and its role in disease. As a member of the benzimidazole class of TRPC6 inhibitors, it holds
potential for further development as a therapeutic agent. The experimental protocols and
signaling pathway information provided in this guide are intended to facilitate further research
into the biological activities and potential applications of Trpc6-IN-2 and other related
compounds. Further studies are warranted to fully characterize its inhibitory profile and in vivo
efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12407108?utm_src=pdf-body
https://www.benchchem.com/product/b12407108?utm_src=pdf-body
https://www.benchchem.com/product/b12407108?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21321315/
https://pubmed.ncbi.nlm.nih.gov/21321315/
https://pubmed.ncbi.nlm.nih.gov/21321315/
https://www.medchemexpress.com/trpc6-in-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8923061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8923061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8923061/
https://www.benchchem.com/product/b12407108#what-is-trpc6-in-2-and-its-mechanism-of-action
https://www.benchchem.com/product/b12407108#what-is-trpc6-in-2-and-its-mechanism-of-action
https://www.benchchem.com/product/b12407108#what-is-trpc6-in-2-and-its-mechanism-of-action
https://www.benchchem.com/product/b12407108#what-is-trpc6-in-2-and-its-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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